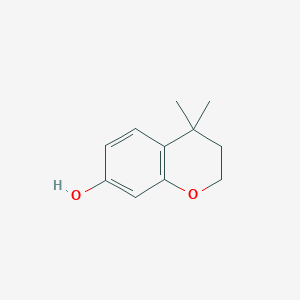

4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetralin (1,2,3,4-tetrahydronaphthalene) is a hydrocarbon having the chemical formula C10H12. It is a partially hydrogenated derivative of naphthalene . Another related compound is 2-Aminotetralin (2-AT), also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), which is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .

Synthesis Analysis

Tetralin is produced by the catalytic hydrogenation of naphthalene . Although nickel catalysts are traditionally employed, many variations have been evaluated .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the InChI code for (4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is 1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 .Chemical Reactions Analysis

Tetralin can undergo various chemical reactions. For example, it can be used for the laboratory synthesis of hydrogen bromide: C10H12 + 4 Br2 → C10H8Br4 + 4 HBr .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, Tetralin is a colorless liquid with a density of 0.970 g/cm3 .Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylcyclohexanone", "methylmagnesium bromide", "1,2,3,4-tetrahydronaphthalene", "acetic acid", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "magnesium sulfate", "diethyl ether", "petroleum ether" ], "Reaction": [ "1. The reaction starts with the condensation of 2-methylcyclohexanone with methylmagnesium bromide to form 4-methyl-1,3-cyclohexanedione.", "2. The 4-methyl-1,3-cyclohexanedione is then reacted with 1,2,3,4-tetrahydronaphthalene in the presence of acetic acid and sodium acetate to form 4-methyl-1,2,3,4-tetrahydronaphthalen-2-one.", "3. The 4-methyl-1,2,3,4-tetrahydronaphthalen-2-one is reduced with sodium borohydride in the presence of acetic acid to form 4-methyl-1,2,3,4-tetrahydronaphthalen-2-ol.", "4. The 4-methyl-1,2,3,4-tetrahydronaphthalen-2-ol is then dehydrated with hydrochloric acid to form 4-methyl-1,2,3,4-tetrahydronaphthalen-2-one.", "5. The 4-methyl-1,2,3,4-tetrahydronaphthalen-2-one is then purified by recrystallization from petroleum ether and diethyl ether.", "6. The final product obtained is 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one." ] } | |

CAS RN |

83810-57-5 |

Product Name |

4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one |

Molecular Formula |

C12H14O |

Molecular Weight |

174.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.